(S)-3,3-Dimethylazetidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

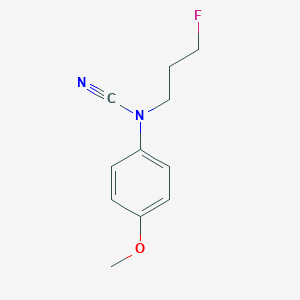

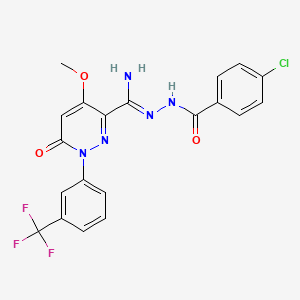

(S)-3,3-Dimethylazetidine-2-carboxylic acid, also known as DMAZC, is an organic compound with the molecular formula C6H10NO2. It is a cyclic secondary amine and a structural isomer of the amino acid glutamic acid. DMAZC is a component of many natural products, including pheromones, hormones, and neurotransmitters, and has been identified as a key intermediate in the synthesis of many pharmaceuticals. It is also used in the synthesis of other compounds, such as amino acids, peptides, and antibiotics.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of 3,3-dimethylazetidine-2-carboxylic acid and its derivatives involves reducing γ-chloro-α-(N-alkylimino)esters by sodium cyanoborohydride in methanol, showcasing a method for obtaining sterically hindered α-amino acids. This process highlights the compound's role as a building block in organic synthesis, particularly for creating complex molecular structures with specific functionalities. The potential applications of these derivatives in medicinal chemistry and drug design are significant due to their structural uniqueness and ability to introduce steric hindrance, which can affect the biological activity of the molecules they are part of (Kimpe, Boeykens, & Tourwé, 1998).

Molecular Recognition and Bonding

Research into intermolecular hydrogen bonding involving carboxylic acids reveals insights into molecular recognition processes. The study of acid−amide intermolecular hydrogen bonding, for instance, demonstrates how dimethylbutynoic acid can form hydrogen-bonded dimers, offering a glimpse into the interactions that underpin complex biological structures and functions. This understanding is crucial for the design of new pharmaceuticals and materials with tailored properties (Wash, Maverick, Chiefari, & Lightner, 1997).

Enzymatic Activity and Biochemistry

A profound example of enzymatic proficiency is demonstrated by orotidine 5'-phosphate decarboxylase, which enhances the reaction rate by a factor of 10^17. Understanding the mechanisms of such enzymes, which can include substrates or structural analogs like 3,3-dimethylazetidine-2-carboxylic acid, provides valuable insights into biological catalysis and the potential for designing enzyme inhibitors or mimetics for therapeutic applications (Radzicka & Wolfenden, 1995).

Chemosensors and Bioimaging

The development of chemosensors for the detection of metal ions in biological systems is an emerging area of research. For example, fluorescence turn-on chemosensors utilize molecular aggregation to activate fluorescence for the sensitive detection of ions like Al(3+) in living cells. Compounds with structural features similar to 3,3-dimethylazetidine-2-carboxylic acid can be integral to these sensors, providing the scaffold for binding metal ions and indicating their presence through fluorescent signals. This technology has applications in environmental monitoring, medical diagnostics, and biological research (Gui, Huang, Hu, Jin, Zhang, Yan, Zhang, & Zhao, 2015).

Propriétés

IUPAC Name |

(2S)-3,3-dimethylazetidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(2)3-7-4(6)5(8)9/h4,7H,3H2,1-2H3,(H,8,9)/t4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQHNYKQPOONLR-SCSAIBSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN[C@@H]1C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3,3-Dimethylazetidine-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Oxahexacyclo[5.4.1.0<2,6>.0<3,10>.0<4,8>.0<9,12>]dodecane](/img/structure/B2993870.png)

![N-[1-(1-Ethyl-2-oxopiperidin-3-yl)azetidin-3-yl]but-2-ynamide](/img/structure/B2993878.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2993884.png)

![Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2993890.png)